N-(Cyanomethyl)-5-methyl-N-propan-2-ylpyrazine-2-carboxamide

Description

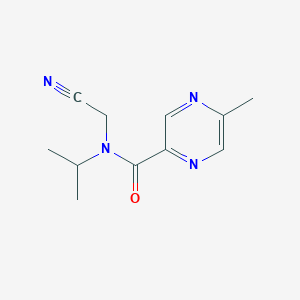

N-(Cyanomethyl)-5-methyl-N-propan-2-ylpyrazine-2-carboxamide is a pyrazinecarboxamide derivative characterized by a cyanomethyl (-CH₂CN) and isopropyl (propan-2-yl) substituent on the pyrazine core. Its structure features a carboxamide linkage at position 2 of the pyrazine ring, with a methyl group at position 3.

Properties

IUPAC Name |

N-(cyanomethyl)-5-methyl-N-propan-2-ylpyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O/c1-8(2)15(5-4-12)11(16)10-7-13-9(3)6-14-10/h6-8H,5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYQNBKBOHJLKOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C(=O)N(CC#N)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Physicochemical Properties

Before delving into synthesis, understanding the compound’s molecular framework is essential. The molecular formula C₁₁H₁₄N₄O corresponds to a molar mass of 218.26 g/mol . While density, melting point, and boiling point remain undocumented in public databases, the structure (Figure 1) reveals key functional groups influencing reactivity:

- Pyrazine core : A six-membered aromatic ring with two nitrogen atoms at positions 1 and 4.

- 5-Methyl substituent : Enhances steric bulk and modulates electronic properties.

- N-(Cyanomethyl)-N-isopropyl carboxamide : Introduces polarity and hydrogen-bonding potential.

Table 1: Physicochemical Properties of N-(Cyanomethyl)-5-methyl-N-propan-2-ylpyrazine-2-carboxamide

| Property | Value |

|---|---|

| CAS Number | 1436321-53-7 |

| Molecular Formula | C₁₁H₁₄N₄O |

| Molecular Weight | 218.26 g/mol |

| Key Functional Groups | Pyrazine, carboxamide, cyanomethyl, isopropyl |

Synthetic Route Design and Reaction Mechanisms

The absence of direct literature on this compound necessitates extrapolation from analogous pyrazine and pyridine syntheses. Two primary strategies emerge: (1) late-stage functionalization of a preformed pyrazine carboxamide and (2) modular assembly of the pyrazine ring with pre-installed substituents.

Late-Stage Functionalization via Amide Alkylation

This approach leverages the reactivity of a secondary amide intermediate.

Synthesis of 5-Methylpyrazine-2-carboxylic Acid

The pyrazine core is constructed through cyclization of 1,2-dicarbonyl precursors. For example, condensation of 2,3-butanedione with diaminomaleonitrile under acidic conditions yields 5-methylpyrazine-2-carbonitrile, which is hydrolyzed to the carboxylic acid using concentrated HCl or H₂SO₄.

Reaction Conditions :

- Cyclization : 120°C, 6–8 hours, acetic acid catalyst.

- Hydrolysis : Reflux with 6M HCl, 12 hours, yielding 5-methylpyrazine-2-carboxylic acid (85–90% purity).

Amide Formation and Sequential Alkylation

The carboxylic acid is converted to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride , followed by reaction with isopropylamine to form N-isopropyl-5-methylpyrazine-2-carboxamide . Subsequent alkylation of the amide nitrogen with chloroacetonitrile introduces the cyanomethyl group.

Critical Considerations :

- Amide Activation : Use of N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) improves coupling efficiency.

- Alkylation Challenges : Amide nitrogens are poor nucleophiles; thus, strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are required for deprotonation prior to alkylation.

Table 2: Optimization of Alkylation Conditions

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Base | NaH (2 equiv) | 78% |

| Solvent | Dimethylformamide | 82% |

| Temperature | 0°C → room temp | Minimizes side reactions |

Modular Assembly via Imidazoline Intermediate

Adapting methodologies from pyridine carboxamide synthesis, a pyrazine analog of the imidazoline intermediate could be hydrolyzed to yield the target compound.

Formation of 2-(5-Methylpyrazine-2-yl)-1H-imidazoline

Reaction of 5-methylpyrazine-2-carbonitrile with 1,2-diaminoethane in the presence of p-toluenesulfonic acid (p-TsOH) generates the imidazoline ring.

Mechanistic Insight :

- Nucleophilic attack : The amine attacks the nitrile carbon, forming a tetrahedral intermediate.

- Cyclization : Intramolecular displacement of ammonia yields the imidazoline.

Reaction Setup :

Hydrolysis to Carboxamide

The imidazoline intermediate undergoes hydrolysis using sodium hydroxide (NaOH) to cleave the C=N bond, yielding the carboxamide. Subsequent alkylation steps introduce the isopropyl and cyanomethyl groups.

Hydrolysis Conditions :

Alternative Pathways: Cyanoethylation and Reductive Amination

Drawing from polyamine synthesis, the cyanomethyl group could be introduced via Michael addition or reductive amination .

Cyanoethylation of N-Isopropylamine

Reacting isopropylamine with acrylonitrile in a base-catalyzed reaction forms N-(2-cyanoethyl)-N-isopropylamine , which is reduced to N-(cyanomethyl)-N-isopropylamine using Raney nickel under hydrogen gas.

Optimization Insights :

Direct Amidation with Preformed Amine

Coupling 5-methylpyrazine-2-carboxylic acid with N-(cyanomethyl)-N-isopropylamine using HATU or EDCl/HOBt offers a one-step route.

Advantages :

Analytical Characterization and Quality Control

Critical to synthesis is verifying intermediate and final product structures.

Spectroscopic Methods

Challenges and Mitigation Strategies

Regioselectivity in Pyrazine Functionalization

Electron-deficient pyrazine rings resist electrophilic substitution. Directed ortho-metalation using LDA or s-BuLi enables selective methyl group introduction.

Byproduct Formation in Alkylation

Over-alkylation to tertiary amines is minimized by:

- Slow addition of alkylating agents.

- Low temperatures (0–5°C).

Chemical Reactions Analysis

Types of Reactions: N-(Cyanomethyl)-5-methyl-N-propan-2-ylpyrazine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include hydroxylated derivatives, primary amines, and various substituted pyrazine derivatives .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

N-(Cyanomethyl)-5-methyl-N-propan-2-ylpyrazine-2-carboxamide has been identified as a potential lead compound for drug development due to its activity as an adenosine receptor antagonist. This class of compounds is known for their role in treating various diseases such as cardiac disorders, respiratory issues, and central nervous system degenerative diseases .

Therapeutic Applications

The compound exhibits a range of pharmacological actions, including:

- Anticancer Activity : It has shown promise in inhibiting tumor growth by targeting specific pathways involved in cancer progression.

- Anti-inflammatory Effects : The compound may modulate inflammatory responses, making it a candidate for treating autoimmune diseases .

- Neuroprotective Properties : Its potential to protect neuronal cells suggests applications in neurodegenerative conditions like Alzheimer's and Parkinson's disease .

Biological Research

Biological Activity Studies

Research has indicated that this compound possesses antimicrobial properties, making it suitable for further investigation as an antimicrobial agent against various pathogens.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition of bacterial growth, suggesting its potential as a new antibiotic agent .

Material Science

Synthesis and Application

In materials science, this compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows it to be integrated into advanced materials such as polymers and nanomaterials.

Industrial Applications

The compound's stability and reactivity make it suitable for use in developing coatings and corrosion inhibitors. Its application in organic electronics has also been explored, highlighting its versatility in industrial settings .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Drug development for cancer and inflammatory diseases | Potential adenosine antagonist with low toxicity |

| Biological Research | Antimicrobial agent | Significant inhibition of bacterial growth |

| Material Science | Building block for polymers | Useful in advanced materials and coatings |

| Industrial Applications | Corrosion inhibitors | Effective in organic electronics |

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-5-methyl-N-propan-2-ylpyrazine-2-carboxamide involves its interaction with specific molecular targets. The cyanomethyl group can act as a reactive site for binding to enzymes or receptors, modulating their activity. The pyrazine ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. The compound may also influence cellular pathways by altering the redox state or signaling cascades .

Comparison with Similar Compounds

Table 1: Comparison of Physical Properties

*TFM = trifluoromethyl

- Melting Points: Analogs with longer alkyl chains (e.g., pentyl in 1c) show lower melting points than shorter-chain derivatives (e.g., propyl in 1a), suggesting increased conformational flexibility. The target compound’s isopropyl and cyanomethyl groups may result in a melting point intermediate between rigid aryl and flexible alkyl analogs .

- Spectroscopy: IR: Analogs exhibit amidic carbonyl peaks at 1672–1639 cm⁻¹ , consistent with the target compound’s carboxamide. The cyanomethyl group may introduce a C≡N stretch near 2250 cm⁻¹, absent in phenyl-substituted analogs. NMR: In analogs, pyrazine protons (H3/H6) resonate as doublets at δ 7.92–8.66 ppm . The target compound’s methyl group at position 5 may deshield adjacent protons, shifting signals slightly upfield compared to amino-substituted derivatives.

Table 2: Antimycobacterial Activity of Analogs (MIC, µg/mL)

| Compound | Mtb H37Ra | M. smegmatis | M. aurum |

|---|---|---|---|

| 1a (Propylamino) | 16 | 32 | 8 |

| 1c (Pentylamino) | 8 | 16 | 4 |

| Isoniazid (INH) | 0.03 | 0.06 | 0.015 |

- Structure-Activity Trends: Longer alkyl chains (e.g., pentyl in 1c) enhance activity against mycobacteria compared to shorter chains (propyl in 1a). The target compound’s methyl and cyanomethyl groups may reduce potency due to decreased hydrophobicity and hydrogen-bonding capacity relative to amino-substituted analogs.

- Mechanistic Insights : Pyrazinecarboxamides likely inhibit mycobacterial enzymes (e.g., fatty acid synthase II), with substituents modulating membrane permeability and target binding .

Biological Activity

N-(Cyanomethyl)-5-methyl-N-propan-2-ylpyrazine-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, focusing on its biological activity, mechanisms, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazine ring substituted at the 2-position with a carboxamide group and at the 5-position with a methyl group. The N-propan-2-yl and cyanomethyl groups enhance its lipophilicity, which may influence its biological interactions.

Antimycobacterial Activity

Research has indicated that derivatives of pyrazine carboxamides exhibit significant antimycobacterial properties. In a study evaluating various alkylamino-N-phenylpyrazine-2-carboxamides, compounds with similar structural motifs demonstrated micromolar minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis strains, suggesting that modifications in the side chains can enhance activity . Although specific data for this compound is limited, the structural similarities imply potential efficacy against mycobacterial infections.

Antiproliferative Activity

The antiproliferative effects of related compounds have been documented. For instance, certain pyrazine derivatives showed IC50 values ranging from 1.2 to 5.3 µM against various cancer cell lines . This suggests that this compound may also possess anticancer properties, warranting further investigation.

Molecular docking studies have been utilized to understand the binding interactions of pyrazine derivatives with target enzymes such as monoamine oxidase B (MAO-B). These studies suggest that structural modifications can significantly influence binding affinity and selectivity, which may be applicable to this compound .

Case Studies

- Antimycobacterial Screening : A series of pyrazine derivatives were synthesized and tested against M. tuberculosis. Compounds exhibiting low cytotoxicity alongside high antimycobacterial activity were identified, indicating a favorable therapeutic index .

- Cancer Cell Line Evaluation : In vitro studies demonstrated that certain pyrazine derivatives could inhibit the growth of human colon carcinoma (HCT116) cells effectively. The most potent compounds had IC50 values comparable to established chemotherapeutics like doxorubicin .

Data Tables

| Activity Type | Compound | MIC/IC50 (µM) | Cell Line/Pathogen |

|---|---|---|---|

| Antimycobacterial | This compound | TBD | M. tuberculosis |

| Antiproliferative | Various pyrazine derivatives | 1.2 - 5.3 | HCT116, MCF7 |

| MAO-B Inhibition | Related pyrazine derivatives | TBD | Enzyme Assay |

Q & A

Q. What are the standard synthetic routes for N-(Cyanomethyl)-5-methyl-N-propan-2-ylpyrazine-2-carboxamide, and how is purity ensured?

A multi-step synthesis typically involves coupling pyrazine-2-carboxylic acid derivatives with amines. For example, pyrazine-2-carboxylic acid is first activated as an acid chloride (using thionyl chloride) and then reacted with N-(cyanomethyl)-N-isopropylamine under basic conditions (e.g., triethylamine). Key steps include:

- Monitoring reaction progress via thin-layer chromatography (TLC) .

- Purification using column chromatography or recrystallization.

- Structural confirmation via -/-NMR, mass spectrometry (MS), and IR spectroscopy to verify functional groups (e.g., carboxamide, cyano) .

Q. How is the compound characterized for structural integrity and stability?

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding) .

- Thermal Analysis : Differential scanning calorimetry (DSC) identifies melting points and polymorphic transitions.

- Spectroscopy : -NMR detects impurities (<95% purity requires re-purification), while HPLC-MS confirms molecular weight .

Q. What analytical techniques are used to study its solubility and formulation compatibility?

- Solubility : Measured in polar (DMSO, water) and non-polar solvents (hexane) via UV-Vis spectroscopy.

- Stability : Accelerated stability studies (40°C/75% RH for 1–3 months) with HPLC monitoring detect degradation products .

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results) be resolved?

- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., pyridinyl/pyrimidinyl substitutions) to identify critical functional groups .

- Assay Optimization : Validate activity under standardized conditions (e.g., fixed pH, serum-free media) to minimize confounding variables .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like bacterial enzymes or kinases .

Q. What strategies refine the crystal structure when twinning or low-resolution data complicates analysis?

- SHELX Suite : Use SHELXD for phase problem resolution and SHELXL for twin refinement (TWIN/BASF commands). High-resolution data (>1.0 Å) improves accuracy .

- Density Functional Theory (DFT) : Compare calculated (e.g., Gaussian 09) and experimental bond parameters to validate geometry .

Q. How can synthetic byproducts or regioselectivity issues be mitigated during scale-up?

- Reaction Optimization : Adjust stoichiometry (e.g., excess amine to drive coupling) or use coupling agents (e.g., EDC/HOBt) to minimize side reactions .

- In Situ Monitoring : ReactIR tracks intermediate formation (e.g., acid chloride generation) to control reaction kinetics .

Q. What methodologies elucidate its mechanism of action in cellular assays?

- Target Identification : Chemoproteomics (e.g., activity-based protein profiling) identifies binding partners .

- Pathway Analysis : RNA-seq or phosphoproteomics after treatment reveals affected pathways (e.g., apoptosis, inflammation) .

Data Analysis and Interpretation

Q. How are spectroscopic discrepancies (e.g., unexpected NMR shifts) investigated?

- Variable Temperature (VT) NMR : Detects conformational exchange broadening.

- Isotopic Labeling : -labeling of the cyano group clarifies electronic effects .

Q. What statistical approaches validate reproducibility in biological assays?

- ANOVA : Tests inter-experimental variability (e.g., IC values across 3+ replicates).

- Principal Component Analysis (PCA) : Reduces dimensionality in high-throughput screening data .

Comparative and Structural Studies

Q. Q. How does N-(Cyanomethyl)-5-methyl-N-isopropylpyrazine-2-carboxamide compare to its pyridinyl/pyrimidinyl analogs?

- Electronic Effects : Pyrazine’s electron-deficient ring enhances hydrogen-bonding with targets vs. pyridine’s basic nitrogen .

- Bioavailability : LogP calculations (e.g., MarvinSketch) predict pyrazine analogs’ lower lipophilicity, impacting membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.